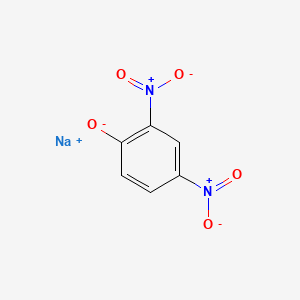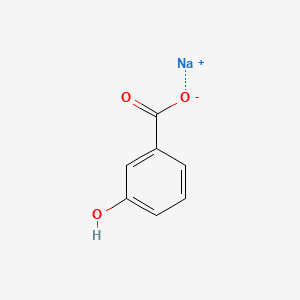
SR 0987
Overview
Description
SR 0987 is a chemical compound known for its role as an agonist of the T cell-specific isoform of retinoic acid receptor-related orphan receptor gamma (RORγt). This compound has been shown to induce interleukin-17 (IL-17) expression and decrease programmed cell death protein 1 (PD-1) expression in T cells in vitro . The chemical formula of this compound is C₁₆H₁₀ClF₆NO₂, and it has a molecular weight of 397.70 g/mol .
Mechanism of Action
Target of Action
SR 0987 is primarily an agonist of the T cell-specific isoform of RORγ (RORγt) . RORγt is a key lineage-defining transcription factor that initiates the differentiation program of TH17 and Tc17 cells .
Mode of Action
This compound interacts with RORγt and induces reporter gene expression in a concentration-dependent manner . The EC50 value, which is the concentration of the drug that gives half-maximal response, is approximately 800 nM .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the differentiation program of TH17 and Tc17 cells . These cells have demonstrated anti-tumor efficacy . This compound enhances this protective immunity by regulating the expression of interleukin 17 (IL17) and the checkpoint receptor PD-1 .
Pharmacokinetics
It is soluble in dmso and ethanol , which could potentially affect its bioavailability.
Result of Action
This compound increases the expression of IL17 while repressing the expression of PD-1 . This suggests that this compound enhances protective immunity while maintaining the cytotoxic ability of T cells .
Action Environment
The compound’s solubility in different solvents could potentially influence its action in different biological environments.
Biochemical Analysis
Biochemical Properties
SR 0987 has been shown to interact with the T cell-specific isoform of RORγ (RORγt), a key lineage-defining transcription factor . The interaction between this compound and RORγt leads to the induction of reporter gene expression .
Cellular Effects
In cellular processes, this compound has been observed to influence cell function by increasing the expression of IL17 while repressing the expression of the checkpoint receptor PD-1 . This suggests that this compound may enhance protective immunity by regulating the expression of these key proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with RORγt . This binding interaction leads to the activation of RORγt, which in turn influences gene expression and cellular function .
Temporal Effects in Laboratory Settings
It is known that this compound can induce changes in gene expression, suggesting that it may have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SR 0987 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with reaction temperatures ranging from room temperature to elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
SR 0987 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated products .
Scientific Research Applications
SR 0987 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the function of RORγt and its role in various chemical pathways.
Biology: this compound is employed in research to understand the differentiation and function of T cells, particularly TH17 and Tc17 cells.
Medicine: The compound is investigated for its potential therapeutic applications in autoimmune diseases and cancer immunotherapy due to its ability to modulate immune responses.
Industry: This compound is used in the development of new drugs targeting RORγt and related pathways.
Comparison with Similar Compounds
Similar Compounds
SR 1078: An analog of SR 0987, also a RORγt agonist with similar biological activities.
TMP-778: A selective inverse agonist of RORγt used in research on TH17-driven autoimmune diseases.
Uniqueness of this compound
This compound is unique due to its specific agonistic activity towards RORγt, leading to the induction of IL-17 and repression of PD-1. This dual modulation of immune responses makes it a valuable tool in immunological research and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF6NO2/c17-12-4-2-1-3-11(12)13(25)24-10-7-5-9(6-8-10)14(26,15(18,19)20)16(21,22)23/h1-8,26H,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVBONMVWLTLNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


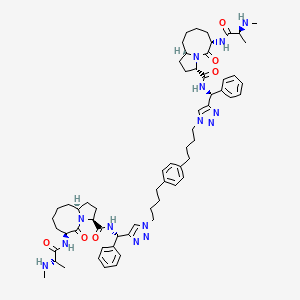
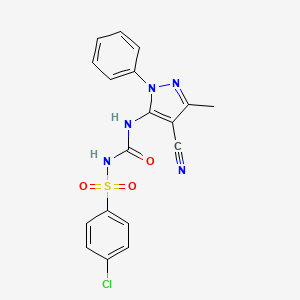
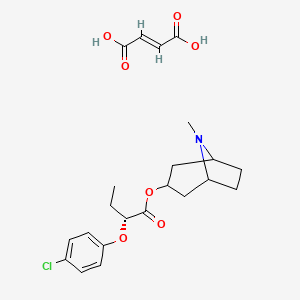
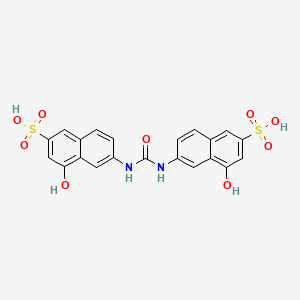
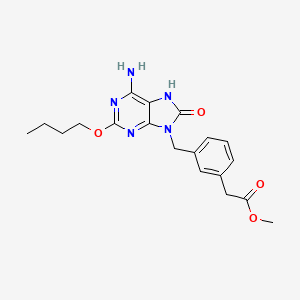
![1-[2,6-Bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea](/img/structure/B1681024.png)
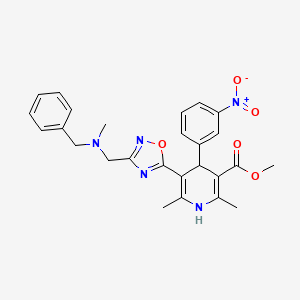
![1,3,6,8-Tetraazatricyclo[6.2.1.13,6]dodecane](/img/structure/B1681028.png)


